molecular formula C18H15BrN6O2 B10909477 4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol

4-bromo-2-methoxy-6-{(E)-[2-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl}phenol

Cat. No.: B10909477
M. Wt: 427.3 g/mol
InChI Key: GVTYOCXAMGZWKG-DNTJNYDQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxy-3-methoxybenzaldehyde 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone: is a complex organic compound that combines a brominated benzaldehyde derivative with a triazinoindole hydrazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-2-hydroxy-3-methoxybenzaldehyde 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone typically involves multiple steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale equipment for bromination and hydrazone formation.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

    • The aldehyde group in 5-bromo-2-hydroxy-3-methoxybenzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
  • Reduction

    • The aldehyde group can also be reduced to an alcohol using reducing agents like sodium borohydride.
  • Substitution

    • The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 5-bromo-2-hydroxy-3-methoxybenzoic acid.

    Reduction: 5-bromo-2-hydroxy-3-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism by which 5-bromo-2-hydroxy-3-methoxybenzaldehyde 1-(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone exerts its effects is not fully understood. it is believed to involve:

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-hydroxy-3-methoxybenzaldehyde: A precursor in the synthesis of the target compound.

    1-(8-Methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine: Another precursor used in the synthesis.

    5-Bromovanillin: Similar in structure but lacks the triazinoindole moiety.

Uniqueness

Properties

Molecular Formula

C18H15BrN6O2

Molecular Weight

427.3 g/mol

IUPAC Name

4-bromo-2-methoxy-6-[(E)-[(8-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazinylidene]methyl]phenol

InChI

InChI=1S/C18H15BrN6O2/c1-9-3-4-13-12(5-9)15-17(21-13)22-18(25-23-15)24-20-8-10-6-11(19)7-14(27-2)16(10)26/h3-8,26H,1-2H3,(H2,21,22,24,25)/b20-8+

InChI Key

GVTYOCXAMGZWKG-DNTJNYDQSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)N/N=C/C4=C(C(=CC(=C4)Br)OC)O

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2N=NC(=N3)NN=CC4=C(C(=CC(=C4)Br)OC)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.